(5-Chloro-2-hydroxyphenyl)thiourea
Overview
Description
(5-Chloro-2-hydroxyphenyl)thiourea is a useful research compound. Its molecular formula is C7H7ClN2OS and its molecular weight is 202.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Antimicrobial Characterization
(5-Chloro-2-hydroxyphenyl)thiourea derivatives have been synthesized and characterized for various properties. For instance, a derivative 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea was synthesized and characterized through elemental analyses, spectroscopy, and X-ray diffraction. Theoretical calculations confirmed its structural properties, and it was also screened for antimicrobial activity against bacteria and fungi (Atis et al., 2012).
Synthesis and Derivatives
Various derivatives of this compound have been synthesized for different applications. For example, 6-(2-Hydroxyphenyl)-2-thiouracil and its derivatives were synthesized through reactions involving 4-methoxycoumarin and thiourea in the presence of sodium ethoxide (Morita et al., 1983).
Antibacterial Efficacy of Chloro-Substituted Thiazines
Chloro-substituted thiazines synthesized from compounds including 5-chloro-2-hydroxyphenyl derivatives were investigated for their antibacterial activities against various pathogens, demonstrating potential medicinal applications (Gajbhiye, 2021).
Photoluminescence and Analytical Applications
1-(2-Hydroxyphenyl)thiourea, a related compound, exhibits photoluminescence properties and has been studied for its potential in analytical applications, such as in the determination of chromium(VI) ions (Sunil & Rao, 2015).
Molecular Dynamics and Drug Development
Derivatives of this compound have been analyzed using molecular dynamics for potential drug development applications. For instance, studies on 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea provided insights into its stability, charge transfer, and binding affinities, indicating its potential as a lead compound for new analgesic drugs (Mary et al., 2016).
Biological Activities of Thiourea Derivatives
Several studies have focused on the synthesis and characterization of thiourea derivatives, including those with chloro-substituted phenyl groups, for their broad spectrum of biological activities. These include potential applications in analgesic, bactericidal, fungicidal, and other medical fields (Shadab & Aslam, 2014).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Sens. 1 according to the GHS classification . The hazard statements include H301 - H317 - H318, indicating that it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . The precautionary statements include P280 - P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 + P310, advising protective measures and actions to take in case of exposure .
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHLYWNKLYGHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=S)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373969 | |
Record name | (5-chloro-2-hydroxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-06-6 | |
Record name | NSC24997 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24997 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-chloro-2-hydroxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.